molecular formula C17H16N2O4S B2403307 N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034428-87-8

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2403307
CAS No.: 2034428-87-8
M. Wt: 344.39
InChI Key: JYYWWMDJIGIKMC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034360-80-8) is a synthetic small molecule with a molecular formula of C18H18N2O4S and a molecular weight of 358.4 g/mol . Its structure integrates a benzo[1,3]dioxole moiety, a scaffold frequently encountered in medicinal chemistry, linked to an isonicotinamide core via a tetrahydrothiophene ether bridge. While the specific biological profile of this compound is an area of ongoing investigation, its molecular architecture suggests significant potential for pharmaceutical and biochemical research. Researchers may find value in exploring its activity based on analogous compounds. For instance, structurally related molecules featuring the benzo[1,3]dioxol-5-yl group have demonstrated promising biological activity in scientific studies, including the inhibition of key targets like VEGFR (Vascular Endothelial Growth Factor Receptor) and the modulation of P-glycoprotein (P-gp) efflux pump activity . This indicates a potential research pathway for this compound in areas such as anti-angiogenesis and the reversal of multi-drug resistance in oncology cell line studies . This product is intended for research purposes within a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(19-12-1-2-14-15(8-12)22-10-21-14)11-3-5-18-16(7-11)23-13-4-6-24-9-13/h1-3,5,7-8,13H,4,6,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYWWMDJIGIKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d][1,3]dioxole moiety through a series of reactions involving salicylic acid and acetylenic esters . The tetrahydrothiophene ring can be introduced via a cyclization reaction, and the isonicotinamide group is typically added through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, such as palladium, and specific solvents to facilitate the reactions . Additionally, large-scale production would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could produce a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to its combination of the benzo[d][1,3]dioxole, tetrahydrothiophene, and isonicotinamide groups. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a benzo[d][1,3]dioxole moiety and a tetrahydrothiophene group attached to an isonicotinamide backbone. The molecular formula is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, with a molecular weight of 358.4 g/mol. This structural complexity contributes to its diverse biological interactions.

1. Histone Deacetylase Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes has been linked to various therapeutic effects, particularly in cancer treatment and neurodegenerative disorders where epigenetic dysregulation plays a significant role.

The mechanism by which this compound exerts its effects involves interaction with specific biological targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety enhances binding to aromatic residues in proteins, while the tetrahydrothiophene ring may interact with hydrophobic pockets within these targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: HDAC Inhibition in Cancer Cells

A study demonstrated that this compound exhibited significant HDAC inhibitory activity in various cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent inhibition compared to control compounds.

Study 2: Neuroprotective Effects

Research on neuroprotective effects revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The protective mechanism was attributed to the modulation of signaling pathways associated with cell survival and apoptosis regulation.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Dibenzo[b,f][1,4]oxazepine derivatives Oxazepine structureHDAC inhibition
Tetrahydrobenzo[e][1,4]diazepin derivatives Benzodiazepine coreAnxiolytic effects
Tetrahydrofuran derivatives Tetrahydrofuran coreCOX inhibition

These compounds share similarities in their structural features and biological activities related to HDAC inhibition and other therapeutic effects.

Q & A

Q. What are the critical steps and reagents in synthesizing N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the benzo[d][1,3]dioxole derivative and tetrahydrothiophene derivatives. Key reagents include triethylamine (as a base) and dimethylformamide (DMF) as a solvent to facilitate coupling reactions. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. Final purification often employs recrystallization or column chromatography .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
Intermediate couplingTriethylamine, DMF, 60°C, 12hFacilitate nucleophilic substitution
PurificationEthanol-water mixtureIsolate crude product
Final stepColumn chromatography (silica gel, ethyl acetate/hexane)Achieve >95% purity

Q. How can researchers monitor reaction progress and purity during synthesis?

TLC is used for real-time monitoring of reaction progression, with UV visualization to track spot migration. HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity post-synthesis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. What biological assays are suitable for preliminary evaluation of this compound?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ determination).
  • Anti-inflammatory potential : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages.
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Ensure consistency in cell culture conditions (e.g., 5% CO₂, 37°C) and solvent controls (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be methodologically addressed?

Discrepancies often arise from variability in assay protocols, cell lines, or compound purity. To resolve these:

  • Reproduce studies using identical cell lines (e.g., ATCC-validated) and assay kits.
  • Validate purity : Use orthogonal methods (HPLC, elemental analysis).
  • Control environmental factors : Oxygen levels, serum concentration in cell media.

Table 2: Example Variability in Reported Biological Activities

StudyModel SystemObserved ActivityPotential Confounders
Study A (in vitro)RAW 264.7 macrophages60% TNF-α inhibitionDMSO concentration (0.2%)
Study B (in vivo)Rat arthritis modelNo significant effectBioavailability differences

Cross-validation with pharmacokinetic studies (e.g., plasma stability assays) is recommended .

Q. What computational strategies optimize reaction pathways for scaled synthesis?

Quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning models predict optimal reaction conditions. The ICReDD framework integrates computational reaction path searches with experimental feedback to reduce trial-and-error approaches. For example, solvent polarity and catalyst loading can be optimized via Gaussian09 simulations .

Q. How can structural modifications enhance target selectivity?

Structure-activity relationship (SAR) studies focus on:

  • Benzo[d][1,3]dioxole moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate binding affinity.
  • Tetrahydrothiophene ring : Replace oxygen with sulfur to alter lipophilicity.
  • Isonicotinamide backbone : Methylation at the pyridine nitrogen to reduce metabolic degradation. Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or HDACs .

Q. What advanced analytical techniques characterize degradation products under physiological conditions?

  • LC-MS/MS : Identify hydrolytic or oxidative metabolites in simulated gastric fluid (pH 2.0) or plasma.
  • X-ray crystallography : Resolve degradation-induced conformational changes in the crystal lattice.
  • Accelerated stability testing : 40°C/75% RH for 6 months to predict shelf-life .

Methodological Guidelines

  • Synthesis Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent ratio) for yield improvement.
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation.
  • Ethical Compliance : Ensure animal study protocols follow ARRIVE guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.